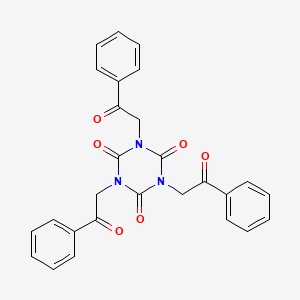![molecular formula C11H13ClN2O6S B14586913 Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate CAS No. 61154-58-3](/img/structure/B14586913.png)
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrobenzyl chloride. This intermediate is then reacted with sulfamoyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-amino-2-nitrophenyl derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of sulfamoyl-containing compounds with biological systems.
Wirkmechanismus
The mechanism of action of Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfamoyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl {[(4-bromo-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-fluoro-2-nitrophenyl)methyl]sulfamoyl}acetate
- Ethyl {[(4-methyl-2-nitrophenyl)methyl]sulfamoyl}acetate
Uniqueness
Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its analogs with different substituents. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Eigenschaften
CAS-Nummer |
61154-58-3 |
|---|---|
Molekularformel |
C11H13ClN2O6S |
Molekulargewicht |
336.75 g/mol |
IUPAC-Name |
ethyl 2-[(4-chloro-2-nitrophenyl)methylsulfamoyl]acetate |
InChI |
InChI=1S/C11H13ClN2O6S/c1-2-20-11(15)7-21(18,19)13-6-8-3-4-9(12)5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 |
InChI-Schlüssel |
MDHQAVMMEBDDMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)NCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


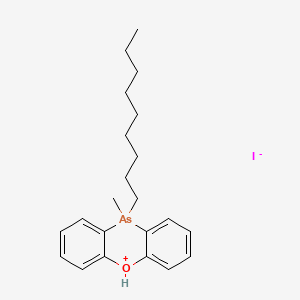
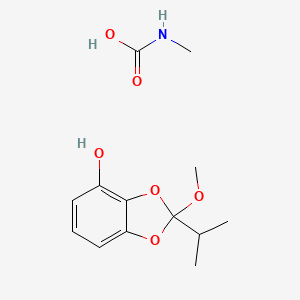
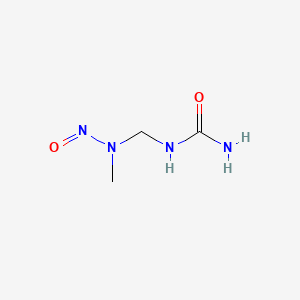
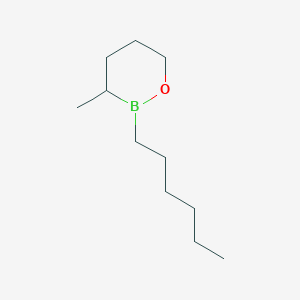

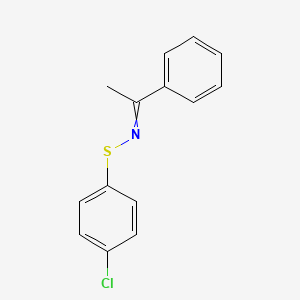
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

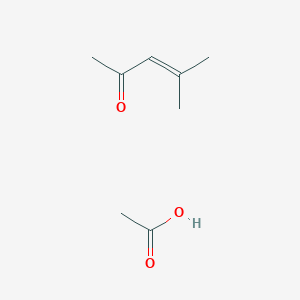
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
